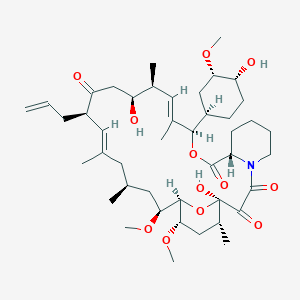

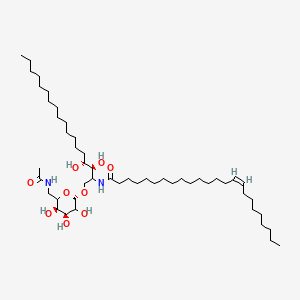

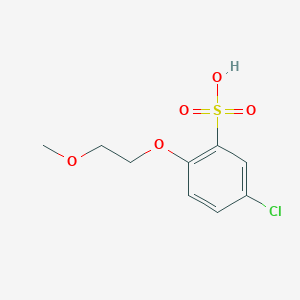

![molecular formula C₃₅H₅₈O₂ B1147322 [(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate CAS No. 927822-16-0](/img/structure/B1147322.png)

[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate, also known as [(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate, is a useful research compound. Its molecular formula is C₃₅H₅₈O₂ and its molecular weight is 510.83. The purity is usually 95%.

BenchChem offers high-quality [(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

COVID-19 Severity Reduction

Vitamin D3 supplementation, including forms like Vitamin D3 Octanoate, has been studied for its potential to reduce the severity of COVID-19. A meta-analysis of randomized clinical trials showed that Vitamin D3 supplementation could potentially lower the risk of ICU admission and death associated with COVID-19 . This suggests that Vitamin D3 Octanoate could be beneficial in managing the course of COVID-19 infection.

Gut-Brain Axis Modulation

Research indicates that Vitamin D3, when complexed with cyclodextrin nanosponges, may enhance its efficacy. This complexation, referred to as VitD3-NS, has shown promising results in mitigating liposaccharide-induced damage in the gut and improving neurodegenerative conditions. This suggests that Vitamin D3 Octanoate could play a role in supporting the gut-brain axis in both healthy and IBS conditions .

Vitamin D Deficiency Prevention

Daily supplementation with Vitamin D3 is recommended to prevent and treat vitamin D deficiency. While the specific application of Vitamin D3 Octanoate in this context is not detailed, it’s plausible that as a form of Vitamin D3, it could be used to ensure adequate vitamin D levels in individuals at risk of deficiency .

Mécanisme D'action

Target of Action

Vitamin D3 Octanoate (90%) primarily targets the Vitamin D Receptor (VDR) . Upon entering the nucleus of a cell, 1α,25-dihydroxyvitamin D binds to the VDR and recruits another nuclear receptor known as retinoid X receptor (RXR) .

Mode of Action

Vitamin D3 Octanoate (90%) interacts with its target, the VDR, by binding to it. This binding triggers a series of events that lead to the activation of certain genes. The activated genes then produce proteins that carry out various functions in the body, such as calcium absorption in the gut, cell proliferation, differentiation, and immune modulation .

Biochemical Pathways

The production of Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to Vitamin D3 via UV-B . Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and then in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . This route of activation is defined as the canonical pathway .

Pharmacokinetics

The pharmacokinetics of Vitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). Following ingestion, Vitamin D3 is absorbed in the gut and transported to the liver, where it is converted to 25-hydroxyvitamin D3 . It is then further metabolized in the kidneys to its active form, 1,25-dihydroxyvitamin D3 . The bioavailability of Vitamin D3 can be influenced by factors such as dietary fat content and the use of certain medications .

Result of Action

The molecular and cellular effects of Vitamin D3’s action are diverse. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health and various biological functions . In addition, Vitamin D3 has been shown to have anti-inflammatory, immune-modulating, and pro-apoptotic properties .

Action Environment

The action of Vitamin D3 can be influenced by various environmental factors. For instance, the synthesis of Vitamin D3 in the skin is dependent on exposure to UV-B radiation . Therefore, factors such as geographical location, season, time of day, and the use of sunscreen can affect the body’s production of Vitamin D3 . Additionally, the bioavailability and absorption mechanism of Vitamin D3 can be influenced by the presence or absence of dietary fat .

Propriétés

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O2/c1-7-8-9-10-11-17-34(36)37-31-21-18-27(4)30(25-31)20-19-29-16-13-24-35(6)32(22-23-33(29)35)28(5)15-12-14-26(2)3/h19-20,26,28,31-33H,4,7-18,21-25H2,1-3,5-6H3/b29-19+,30-20-/t28-,31+,32-,33?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPKBLFKZDOQKT-WGCYDNPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3(C2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

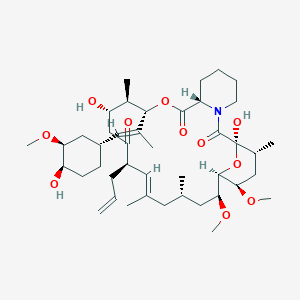

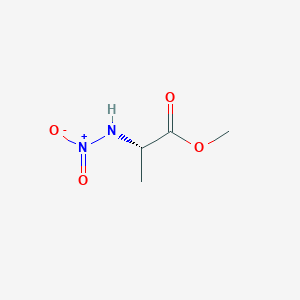

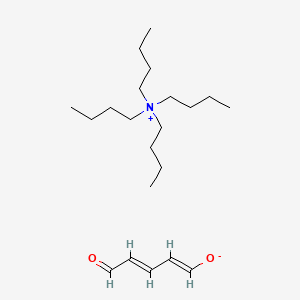

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

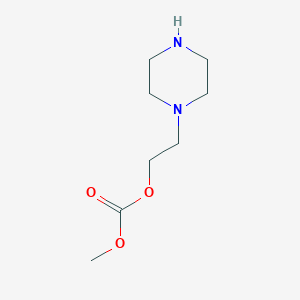

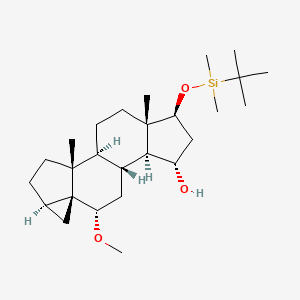

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)